Ethyl 2-(5-fluoropyridin-2-YL)acetate
Overview
Description
Ethyl 2-(5-fluoropyridin-2-yl)acetate is a chemical compound with the molecular formula C9H10FNO2 . It has a molecular weight of 183.18 . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of Ethyl 2-(5-fluoropyridin-2-yl)acetate involves several stages . In one stage, 2-(5-fluoropyridin-2-yl)acetonitrile and ethanol are combined with hydrogen chloride in water at 80°C for 3 hours . In another stage, the product is combined with methyl acrylate and KOtBu in THF . The reaction is quenched with saturated NH4Cl and extracted with CH2Cl2 .Molecular Structure Analysis
The InChI code for Ethyl 2-(5-fluoropyridin-2-yl)acetate is 1S/C9H10FNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 . The InChI key is JAGWOIBYFDAPHA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-(5-fluoropyridin-2-yl)acetate is a liquid at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Memory Enhancement
Ethyl 2-(5-fluoropyridin-2-yl)acetate has been utilized in the synthesis of derivatives aimed at studying their effects on memory enhancement. For instance, Li Ming-zhu synthesized 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives and investigated their impact on memory ability in mice. The study revealed that certain dosages of these compounds significantly decreased the mistake frequency in memory tests compared to controls, suggesting potential applications in cognitive enhancement (Li Ming-zhu, 2010).
Modification of Biologically Active Compounds
The modification of biologically active amides and amines with fluoro-containing heterocycles has been explored to enhance their pharmacological profiles. Sokolov et al. developed a method to modify tetrahydrocarbazoles with the 2-(5-fluoropyridin-3-yl)ethyl fragment, resulting in compounds with potential effects on neuronal NMDA-receptors. This suggests applications in modifying neurotransmitter systems for therapeutic purposes (Sokolov et al., 2014).
Antitumor Activity
Research has also focused on the antitumor potential of compounds synthesized from Ethyl 2-(5-fluoropyridin-2-yl)acetate. For example, Xiong et al. synthesized a series of amino acid ester derivatives containing 5-fluorouracil, demonstrating inhibitory effects against certain cancer cell lines. This indicates the compound's utility in the development of novel anticancer agents (J. Xiong et al., 2009).
Herbicidal Activities
In the agricultural sector, Ethyl 2-(5-fluoropyridin-2-yl)acetate has been used to synthesize herbicides. Zhihong Xu et al. synthesized novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, showing comparable herbicidal activity to commercial products. This application highlights the compound's versatility in contributing to agricultural chemical development (Zhihong Xu et al., 2017).
Dual Inhibitor for Tyrosine Kinases
Further, in the realm of molecular pharmacology, a new derivative synthesized from Ethyl 2-(5-fluoropyridin-2-yl)acetate demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This compound showed potential as a dual inhibitor for these enzymes, offering a promising avenue for anti-cancer therapy (Y. Riadi et al., 2021).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(5-fluoropyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGWOIBYFDAPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730895 | |
Record name | Ethyl (5-fluoropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-fluoropyridin-2-YL)acetate | |
CAS RN |
1006686-15-2 | |
Record name | Ethyl 5-fluoro-2-pyridineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006686-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (5-fluoropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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